4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3S2 and its molecular weight is 265.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.07073984 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Activity
4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol derivatives have been studied for their insecticidal activity. For instance, tetrazole-linked triazole derivatives were found to exhibit significant activity against Plodia interpunctella, a common pest in stored products (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant Properties
Research has also explored the antioxidant properties of triazole derivatives. Novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives demonstrated potent antioxidant activity, indicating their potential use in combating oxidative stress-related conditions (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Corrosion Inhibition
The triazole compound has been studied as a corrosion inhibitor. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol was investigated for its ability to inhibit copper corrosion in saline environments, showing over 94% efficiency at certain concentrations (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Biological Activity Prediction and Theoretical Studies
The synthesis and biological activity prediction of triazole compounds like 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been theoretically analyzed using density functional theory. This research contributes to the understanding of the compound's potential biological activities, such as acting as an inhibitor for specific enzymes (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Antimicrobial Properties
Research has also indicated that thio-triazole derivatives possess potential antibacterial and antifungal properties. This makes them candidates for further exploration in the development of new antimicrobial agents (Wang, Zhang, Damu, Wan, Zhang, & Zhou, 2012).
Anticancer Activity
Some triazole derivatives have been evaluated for their potential as anticancer agents. For example, studies have investigated their ability to inhibit DNA methylation, a process often associated with cancer progression (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).
Properties
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-9-4-3-5-10(6-9)7-17-8-11-13-14-12(16)15(11)2/h3-6H,7-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHGCWLUDUVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=NNC(=S)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124098 | |
Record name | 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725226-97-1 | |
Record name | 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725226-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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